4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
CAS No.: 871819-35-1
Cat. No.: VC2295643
Molecular Formula: C7H4Br2N2
Molecular Weight: 275.93 g/mol
* For research use only. Not for human or veterinary use.
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine - 871819-35-1](/images/structure/VC2295643.png)
Specification
CAS No. | 871819-35-1 |
---|---|
Molecular Formula | C7H4Br2N2 |
Molecular Weight | 275.93 g/mol |
IUPAC Name | 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H |
Standard InChI Key | XNNGGUSSDILPAQ-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=NC=C2Br)Br |
Canonical SMILES | C1=CNC2=C1C(=NC=C2Br)Br |
Introduction
Overview of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a dibrominated derivative of the pyrrolopyridine scaffold, specifically with a [3,2-c] ring fusion pattern. This places it in the important class of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and pharmaceutical research. The compound features two bromine atoms at positions 4 and 7 of the pyrrolopyridine skeleton, creating a unique chemical entity with distinct chemical properties and reactivity profile. As a research compound, it has garnered interest primarily for its potential as a synthetic building block in the development of more complex molecular structures.
Significance in Chemical Research
Pyrrolopyridine derivatives such as 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine have attracted considerable attention in chemical research due to their versatility as scaffolds in organic synthesis. The presence of bromine atoms provides reactive sites for various transformations, particularly cross-coupling reactions, making this compound valuable in the synthesis of more complex heterocyclic systems. While specific applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine are still being explored, related pyrrolopyridine compounds have demonstrated potential as enzyme inhibitors and pharmaceutical candidates.
Chemical Properties and Structure
Molecular Structure and Identification
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring arranged in a [3,2-c] configuration. This structural arrangement creates a unique electronic distribution that influences its chemical behavior. The compound has a molecular formula of C7H4Br2N2 and a molecular weight of 275.93 g/mol. The two bromine substituents at positions 4 and 7 significantly impact its reactivity profile and potential applications in synthetic chemistry.
Table 1: Key Identification Parameters for 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine
Parameter | Value |
---|---|
CAS Number | 871819-35-1 |
Product Name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine |
Molecular Formula | C7H4Br2N2 |
Molecular Weight | 275.93 g/mol |
IUPAC Name | 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H |
Standard InChIKey | XNNGGUSSDILPAQ-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=NC=C2Br)Br |
PubChem Compound ID | 24729441 |
Structural Comparison with Similar Compounds
An important distinction must be made between 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine and its structural isomer, 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine. While both compounds share the same molecular formula (C7H4Br2N2) and molecular weight (275.93 g/mol), they differ in the fusion pattern of the pyrrole and pyridine rings, resulting in distinct spatial arrangements and potentially different chemical behaviors .
Table 2: Comparative Analysis of Pyrrolopyridine Isomers
Parameter | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | 4,7-Dibromo-1H-pyrrolo[2,3-c]pyridine |
---|---|---|
CAS Number | 871819-35-1 | 619331-71-4 |
Ring Fusion Pattern | [3,2-c] | [2,3-c] |
InChIKey | XNNGGUSSDILPAQ-UHFFFAOYSA-N | YGGJWPDZPZHYBA-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=NC=C2Br)Br | C1=CNC2=C1C(=CN=C2Br)Br |
The different ring fusion patterns in these isomers result in variations in electron distribution and ring geometry, which can significantly impact their reactivity, binding properties, and potential biological activities .
Applications and Research Context
Current Research Applications
The current research applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine are primarily centered on its utility as a synthetic intermediate in organic chemistry. Its dibrominated structure makes it particularly valuable for:
-
Serving as a building block in the synthesis of more complex heterocyclic systems
-
Providing a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry
-
Enabling the exploration of novel synthetic methodologies for functionalized pyrrolopyridines
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume